

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **1-Bromo-4-methylisoquinoline**

Cat. No.: **B2815416**

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Isoquinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, is a cornerstone of medicinal chemistry.^[1] This "privileged structure" is found in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of pharmacological activities.^{[1][2]} The therapeutic applications of isoquinoline derivatives are diverse, encompassing treatments for cancer, microbial infections, hypertension, and viral diseases.^{[1][3]}

The journey from a promising chemical scaffold to a life-saving drug is paved with intricate synthetic challenges. Central to this process is the use of chemical intermediates—molecules that serve as building blocks for the final active pharmaceutical ingredient (API).^{[3][4][5]} An ideal intermediate offers a combination of stability and specific reactivity, allowing for the precise and efficient construction of complex molecular architectures. **1-Bromo-4-methylisoquinoline** has emerged as a particularly valuable intermediate, providing a reactive handle for the strategic elaboration of the isoquinoline core.

This technical guide offers a comprehensive exploration of **1-Bromo-4-methylisoquinoline**'s role in synthetic chemistry. We will delve into its synthesis, reactivity, and, most importantly, its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug development.^{[6][7]} This document is intended for researchers and scientists who seek to leverage this versatile intermediate in their drug discovery and development programs.

1-Bromo-4-methylisoquinoline: A Profile

Molecular Structure and Properties

1-Bromo-4-methylisoquinoline is a halogenated derivative of isoquinoline. The strategic placement of the bromine atom at the C1 position and the methyl group at the C4 position dictates its unique reactivity and utility as a chemical intermediate.

Caption: Structure of **1-Bromo-4-methylisoquinoline**.

Table 1: Physicochemical Properties of 4-Bromo-1-methylisoquinoline

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[8][9]
Molecular Weight	222.08 g/mol	[8][9]
Boiling Point	304.4 ± 22.0 °C (Predicted)	[8][9]
CAS Number	104704-40-7	[8][9]

Note: Data presented is for the isomer 4-Bromo-1-methylisoquinoline as comprehensive experimental data for **1-Bromo-4-methylisoquinoline** is not readily available in the cited sources. The physicochemical properties are expected to be similar.

Synthesis of 1-Bromo-4-methylisoquinoline

The synthesis of substituted bromoisoquinolines can be achieved through various methods, often involving the construction of the isoquinoline core followed by or preceded by halogenation and methylation. A common strategy involves the bromination of a pre-formed methylisoquinoline. Direct bromination of the isoquinoline ring system can be challenging and may require catalysts due to the electron-poor nature of the heterocyclic ring.[10]

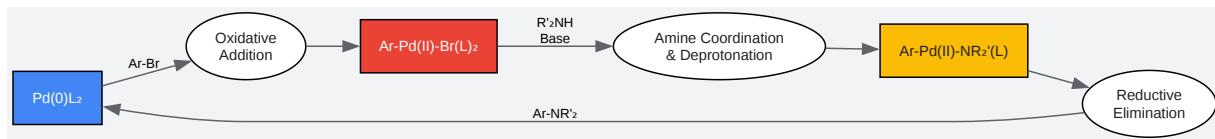
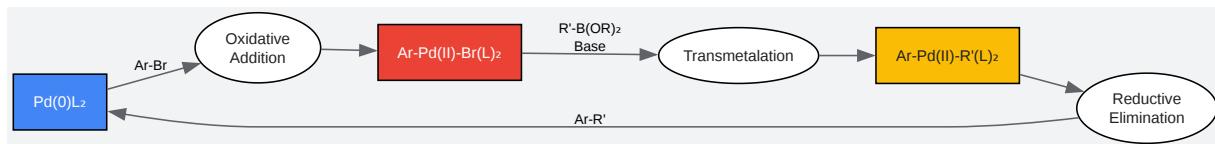
A plausible synthetic route could involve the bromination of 4-methylisoquinoline. The position of bromination can be directed by the choice of brominating agent and reaction conditions. For instance, bromination of isoquinoline N-oxide with phosphorus oxybromide (POBr₃) can yield 1-bromoisoquinoline.[11] A similar strategy could potentially be applied to 4-methylisoquinoline N-oxide.

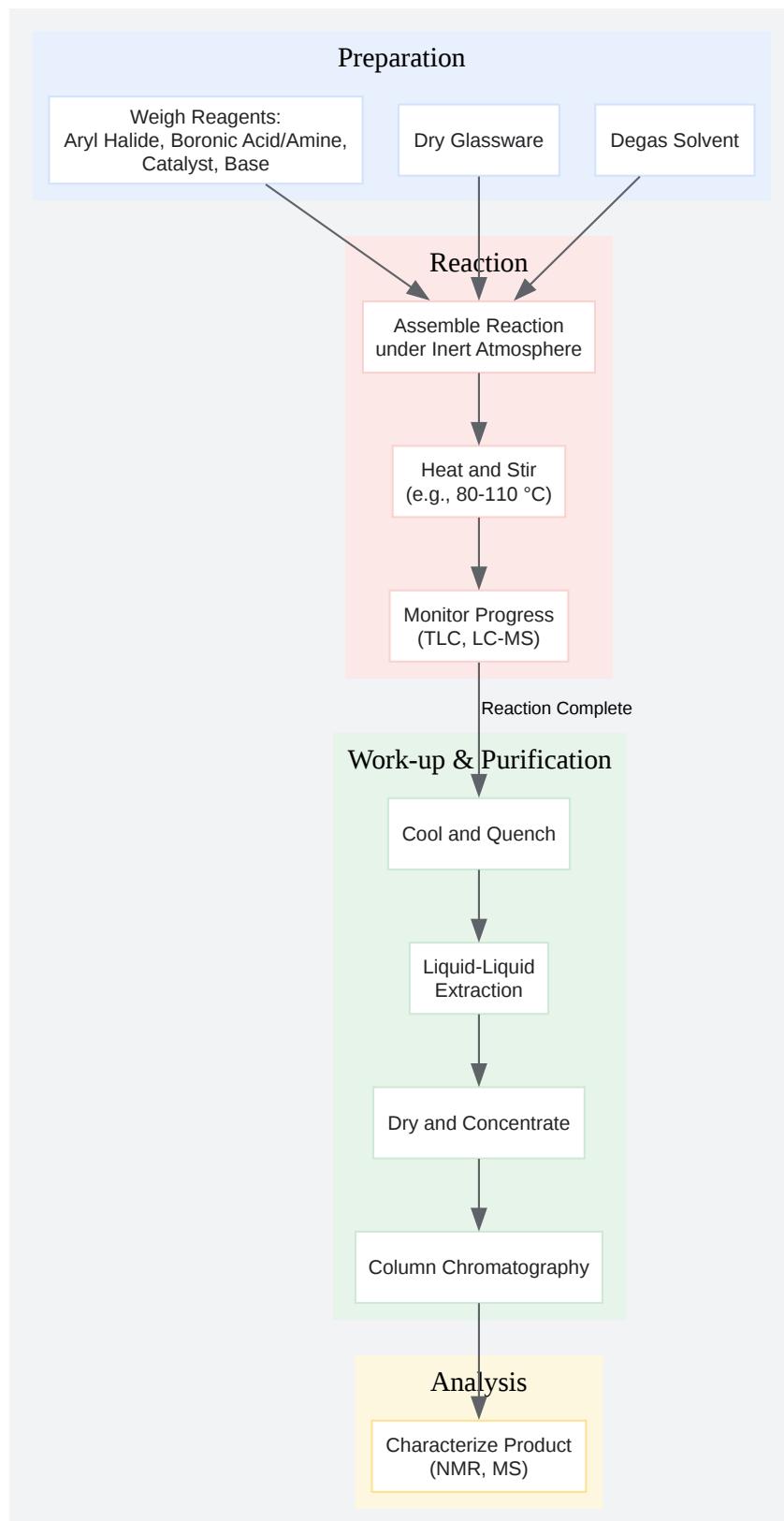
The Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C1 position of **1-Bromo-4-methylisoquinoline** is the key to its utility as a chemical intermediate. This C-Br bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This versatility makes it an invaluable precursor for generating diverse libraries of isoquinoline derivatives for drug screening.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide array of functional groups.[14][15]



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